molecular formula C23H25N5 B11431427 2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11431427
M. Wt: 371.5 g/mol
InChI Key: XPVDPHCZWITFGD-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine: is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, an ethyl and methyl-substituted phenyl ring, and an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrimidine and an aldehyde, under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine core.

    Substitution Reactions: The introduction of the dimethylamino group and the ethyl and methyl-substituted phenyl rings can be achieved through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong nucleophiles and appropriate solvents.

    Coupling Reactions: The final step involves coupling the substituted phenyl rings with the imidazo[1,2-a]pyrimidine core using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings or the imidazo[1,2-a]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.

Mechanism of Action

The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
  • 2-[4-(dimethylamino)phenyl]-N-(2-ethylphenyl)imidazo[1,2-a]pyrimidin-3-amine
  • 2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine

Uniqueness

The uniqueness of 2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C23H25N5

Molecular Weight

371.5 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C23H25N5/c1-5-17-9-6-8-16(2)20(17)25-22-21(26-23-24-14-7-15-28(22)23)18-10-12-19(13-11-18)27(3)4/h6-15,25H,5H2,1-4H3

InChI Key

XPVDPHCZWITFGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N(C)C)C

Origin of Product

United States

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